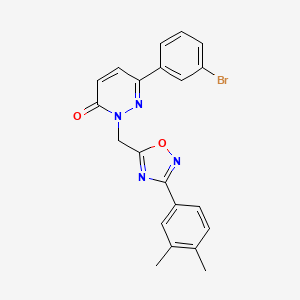

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

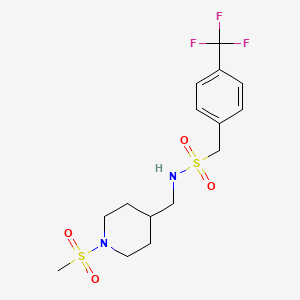

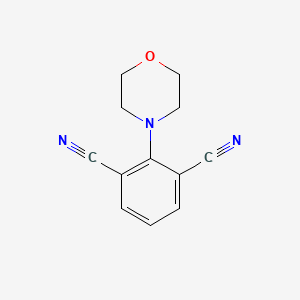

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a heterocyclic compound that contains a pyridine ring, an azetidine ring, and a benzonitrile group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Ring Expansion and Synthesis of Functionalized Pyrrolidines

A notable application of compounds related to 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile in scientific research involves the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines. This process, which can be achieved using thionyl chloride or methanesulfonyl chloride, results in stereospecific rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. The presence of added nucleophiles during this rearrangement allows for the stereospecific incorporation of these nucleophiles at C-3, suggesting a versatile method for synthesizing pyrrolidine derivatives with various functional groups (Durrat et al., 2008).

Synthesis of Substituted Pyrrolidines via Ammonium Ylide Shifts

Another important research application is the synthesis of substituted pyrrolidines through one-carbon ring expansion of azetidines via ammonium ylide [1,2]-shifts. This method, facilitated by the presence of catalytic Cu(acac)2, allows for selective ring expansion over other potential rearrangements, demonstrating a simple and efficient route to a variety of substituted pyrrolidines (Bott et al., 2009).

Applications in Nicotinic Acetylcholine Receptor Binding

Research into the binding properties of azetidine derivatives to nicotinic acetylcholine receptors (nAChRs) represents a significant application. The azetidine derivative A-85380 has been identified as a potent and selective ligand for the human alpha4beta2 nAChR subtype. Its fluoro derivative, F-A-85380, shows high affinity for these receptors, making it a promising candidate for positron emission tomography (PET) imaging of nAChRs in the brain. This application underscores the potential of azetidine derivatives in neuroscientific research and the development of diagnostic tools for neurological conditions (Doll et al., 1999).

Novel Synthesis Routes to Tetrahydroazepinones

The cobalt carbonyl-catalyzed carbonylation of azetidines has been developed as a novel synthesis route to pyrrolidinones and, for 2-vinylazetidines, to seven-membered-ring tetrahydroazepinones. This method showcases good functional group tolerance and offers a high-yield and regioselective approach for the synthesis of these cyclic compounds, highlighting the utility of azetidines in accessing diverse heterocyclic structures (Roberto & Alper, 1989).

Mechanism of Action

Mode of Action

It’s known that azetidines, which are four-membered n-heterocyclic compounds, are synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines are known to be valuable targets for synthesis and have been used as important raw materials, intermediates, and catalysts in organic synthesis .

properties

IUPAC Name |

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-8-12-3-1-4-13(7-12)16(20)19-10-15(11-19)21-14-5-2-6-18-9-14/h1-7,9,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHCHDHVIMGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2943621.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)